2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an iodine atom attached to the benzofuran ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride typically involves the iodination of a benzofuran precursor followed by the introduction of the amine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzofuran ring. The resulting iodinated benzofuran is then subjected to a series of reactions to introduce the amine group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups in place of the iodine atom .
Scientific Research Applications
2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The iodine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amine group can also play a role in the compound’s interaction with biological molecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride: Similar structure but with a bromine atom instead of iodine.
2-(6-Chlorobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride: Similar structure but with a chlorine atom instead of iodine.
2-(6-Fluorobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can significantly influence the compound’s chemical reactivity and biological activity. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15ClINO |
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Molecular Weight |
351.61 g/mol |
IUPAC Name |
2-(6-iodo-1-benzofuran-3-yl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14INO.ClH/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11;/h3-6H,7,14H2,1-2H3;1H |
InChI Key |
BXOZNWBKEMRTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=COC2=C1C=CC(=C2)I.Cl |
Origin of Product |
United States |
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